molecular formula C12H9ClN2O3 B1525405 Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate CAS No. 956039-63-7

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate

Cat. No.: B1525405
CAS No.: 956039-63-7
M. Wt: 264.66 g/mol
InChI Key: HSJIHWUKSHZZQV-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate is a synthetic ester derivative featuring a benzoate core substituted at the 3-position with a 2-chloropyrimidin-4-yloxy group. The compound’s structure combines a methyl ester moiety with a pyrimidine ring bearing a chlorine atom, which confers distinct electronic and steric properties. Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their ability to mimic heterocyclic motifs in bioactive molecules. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings.

Properties

IUPAC Name

methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIHWUKSHZZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a chloropyrimidine group. Its molecular formula is C12H10ClN2O3C_{12}H_{10}ClN_2O_3, indicating the presence of aromatic and heterocyclic components that contribute to its biological activity. The chloropyrimidine ring is particularly significant for its interactions with various biological targets, including enzymes and receptors.

1. Anticancer Potential

Research indicates that this compound exhibits anticancer properties by targeting specific cellular pathways. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating gene expression and affecting cell signaling pathways. For instance, in vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines, suggesting its potential as a therapeutic agent.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. It is believed to act by binding to the active sites of enzymes, thereby modulating their activity. For example, related chloropyrimidine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for treating hyperpigmentation disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Signaling Modulation : The compound influences key signaling pathways involved in cell growth and apoptosis.
  • Receptor Interaction : It may interact with specific receptors, acting as either an agonist or antagonist, which can lead to alterations in cellular responses.
  • Stability and Dosage Effects : The compound's stability under physiological conditions affects its efficacy. Experimental data suggest that lower doses may enhance beneficial effects while higher doses could lead to cytotoxicity .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. At concentrations of 10 µM and higher, significant apoptosis was induced, with increased levels of pro-apoptotic markers noted.

Case Study 2: Enzyme Inhibition

A separate study focused on the inhibition of mushroom tyrosinase by this compound. The compound demonstrated competitive inhibition with a KiK_i value indicative of strong binding affinity. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityMechanism of Action
This compoundC12H10ClN2O3C_{12}H_{10}ClN_2O_3Anticancer, enzyme inhibitionCell signaling modulation
Methyl 2-(4-chloropyrimidin-2-yloxy)benzoateC12H10ClN2O3C_{12}H_{10}ClN_2O_3AnticancerReceptor interaction
Ethyl 4-(2-chloropyrimidin-4-yl)benzoateC13H11ClN2O2C_{13}H_{11}ClN_2O_2AntimicrobialEnzyme inhibition

Comparison with Similar Compounds

Structural Comparisons

a. Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)

  • Core Structure: Features a thieno[2,3-d]pyrimidine fused ring system substituted with methyl and phenyl groups, attached to the benzoate at the 4-position.
  • Key Differences :
    • The pyrimidine ring is fused with a thiophene ring, enhancing aromaticity and steric bulk compared to the simpler 2-chloropyrimidine in the target compound.
    • Substituents: 6-methyl and 5-phenyl groups vs. a single 2-chloro substituent.
    • Positional isomerism: The oxygen linkage is at the benzoate’s 4-position vs. 3-position in the target compound.

b. Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

  • Core Structure : Contains a hydroxy group at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzoate.
  • Key Differences: Lack of a pyrimidine ring; instead, a cyclopropylmethoxy group introduces conformational rigidity.
Physicochemical Properties
Property Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate Compound 26 Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
Molecular Weight (g/mol) ~264.5 (calculated) 376.4 (LC-MS: [M+H]⁺ = 377.0) Not reported
Melting Point (°C) Not reported 147–148 Not reported
Solubility Likely low (ester + aromatic substituents) Low (bulky thienopyrimidine) Higher (hydroxy group enhances polarity)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate
Reactant of Route 2
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Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate

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